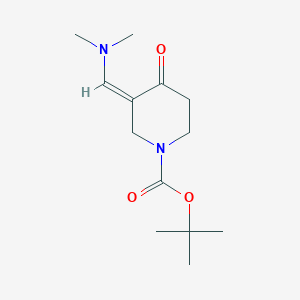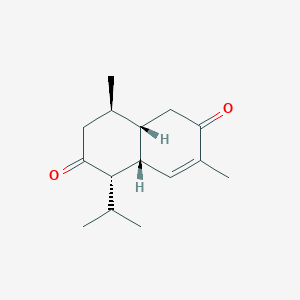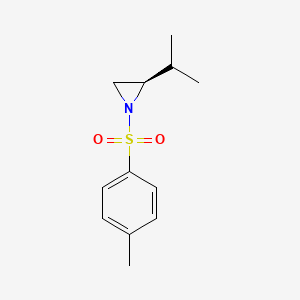
1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine
Descripción general
Descripción
1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related compounds often involves complex processes. For instance, a study by Fernández et al. (1992) on the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates illustrates the complexity of synthesizing compounds with similar structures to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, as demonstrated by Herberich et al. (1994) in their study on 3-Borolenes (Herberich, Spaniol, & Steffan, 1994).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are complex and vary based on the substituents and conditions. For example, Wang et al. (2008) discussed the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting the intricate reaction processes involved (Wang, Liu, Cao, & Wang, 2008).
Aplicaciones Científicas De Investigación
T-Butyloxycarbonylation of Amines
One of the primary applications of compounds related to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is in the t-butyloxycarbonylation (Boc protection) of amines. Boc protection is a fundamental step in peptide synthesis, where the amine group is protected to prevent unwanted reactions. A water-soluble agent, 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, demonstrates this application by reacting with amino-acid sodium salts in aqueous solutions to yield BOC-amino acids in good yields. This method is significant for peptide synthesis, allowing for selective reactions in peptide chains (Guibe-jampel & Wakselman, 1971).
Synthesis of Constrained Peptides
Constrained peptides are peptides with their structure locked in a specific conformation, which can enhance their stability and bioactivity. 2-Oxopiperazine derivatives have been designed as mimetics of γ-turn conformationally constrained tripeptides. The synthetic pathway involves reductive amination of cyanomethyleneamino pseudopeptides, followed by regiospecific lactamization. This methodology has been applied to synthesize analogues of tetrapeptides, demonstrating the versatility of oxopiperazine derivatives in synthesizing constrained peptides (Herrero et al., 2002).
Nucleophilic Addition Reactions
The reactivity of compounds similar to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine in nucleophilic addition reactions has been studied. For example, the nucleophilic addition of secondary amines to 3,5-dimethylene-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl has been quantitatively analyzed. The kinetics of these reactions provide insights into the mechanisms and can guide the synthesis of novel compounds (Malievskii et al., 1988).
Stereoselective Synthesis
The stereoselective synthesis of piperidine derivatives, including those fused with oxygen heterocycles, showcases the application of 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine derivatives in creating molecules with defined stereochemistry. This process involves the formation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, followed by treatment with BuLi and further reactions to yield N-Boc piperidine derivatives fused with oxygen heterocycles. Such stereoselective syntheses are crucial in medicinal chemistry for creating compounds with desired biological activities (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMZDVTEOAHDL-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C\N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(diethylaMino)Methyl]-, ethyl ester](/img/no-structure.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)

